
2,5-Dibromopyridine
Overview
Description
2,5-Dibromopyridine is an organic compound with the chemical formula C5H3Br2N. It is characterized by the presence of two bromine atoms attached to the pyridine ring at the 2 and 5 positions. This compound is a yellow crystalline solid and is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dibromopyridine typically involves the bromination of 2-amino-5-bromopyridine The process begins by adding 2-amino-5-bromopyridine to a water-cooled solution at 10°CThe reaction temperature is maintained below 10°C throughout the process .
Industrial Production Methods: An improved and scalable synthesis method involves the use of 2-amino-5-bromopyridine, which is converted to this compound using modified Sandmeyer conditions. This method achieves a high yield and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromopyridine undergoes various types of reactions, including:
Substitution Reactions: It participates in Ullmann-type C-N cross-coupling reactions with carbazoles and phenoxazines under CuCl catalysis, producing 9-substituted carbazoles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions with aryl boronic acids to form ortho-aza-terphenyl compounds.
Common Reagents and Conditions:
Reagents: CuCl, 1-methylimidazole, t-BuOLi, aryl boronic acids, methanesulfonyl chloride.
Conditions: Reactions are typically carried out in toluene or other suitable solvents under controlled temperatures.
Major Products:
9-Substituted Carbazoles: Formed from Ullmann-type C-N cross-coupling reactions.
Ortho-Aza-Terphenyl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Pharmaceutical Industry
2,5-Dibromopyridine is crucial in synthesizing various pharmaceutical intermediates. It serves as a building block for developing anti-inflammatory and anti-cancer drugs. Notably, the compound is involved in the synthesis of:
- Anti-cancer agents : Its derivatives have shown potential as inhibitors in cancer cell proliferation.
- Anti-inflammatory drugs : Used in formulations targeting inflammatory pathways.
Case Study : Research published in Tetrahedron Letters highlights the selective lithiation of this compound, leading to the synthesis of biologically active compounds .
Agricultural Chemicals
In agriculture, this compound is utilized in formulating herbicides and fungicides. Its effectiveness enhances crop protection and increases yield.
- Herbicides : The compound's derivatives are designed to inhibit weed growth selectively.
- Fungicides : It plays a role in developing agents that protect crops from fungal diseases.
Data Table: Agrochemical Applications of this compound
Application Type | Compound Example | Effectiveness |
---|---|---|
Herbicide | This compound Derivative A | High |
Fungicide | This compound Derivative B | Moderate |
Material Science
This compound is also significant in material science for creating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors.
- Polymers : Used in synthesizing high-performance polymers with specific properties.
- Coatings : Contributes to protective coatings that withstand harsh conditions.
Organic Synthesis
The compound is a vital intermediate in organic synthesis, allowing chemists to construct complex molecules through various chemical reactions. It facilitates:
- Cross-coupling reactions : Essential for synthesizing complex organic compounds.
- Functionalization reactions : Enables the introduction of functional groups into existing molecules.
Research in Catalysis
Recent studies have explored the use of this compound in catalytic processes. Its role as a catalyst or catalyst precursor contributes to more efficient chemical reactions and sustainable practices in chemical manufacturing.
Summary of Key Applications
Application Area | Description |
---|---|
Pharmaceuticals | Key intermediate for anti-cancer and anti-inflammatory drugs |
Agricultural Chemicals | Formulation of herbicides and fungicides |
Material Science | Development of durable polymers and protective coatings |
Organic Synthesis | Intermediate for complex molecule synthesis |
Catalysis | Enhances efficiency in chemical reactions |
Mechanism of Action
The mechanism of action of 2,5-Dibromopyridine involves its role as a substrate in various coupling reactions. In Suzuki-Miyaura coupling reactions, it interacts with aryl boronic acids to form complex intermediates, which undergo further transformations to yield the desired products. The molecular targets and pathways involved include the activation of the pyridine ring and the formation of carbon-carbon and carbon-nitrogen bonds .
Comparison with Similar Compounds
- 2,6-Dibromopyridine
- 3,5-Dibromopyridine
- 2,4-Dibromopyridine
- 2,5-Diiodopyridine
Comparison: 2,5-Dibromopyridine is unique due to its specific substitution pattern, which allows for selective reactions at the 2 and 5 positions. This makes it particularly useful in the synthesis of complex organic molecules, where regioselectivity is crucial .
Biological Activity
2,5-Dibromopyridine is a heterocyclic compound that has garnered attention in various fields of research due to its unique biological properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, detailing its synthesis, biological effects, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves bromination reactions starting from pyridine derivatives. A common method includes the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) followed by a Sandmeyer reaction. This method has been reported to yield approximately 83% of the desired product .
Summary of Synthesis Methods
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The compound's effectiveness is attributed to its ability to disrupt cellular processes in microorganisms .
Anticancer Effects
In vitro studies have demonstrated that this compound possesses cytotoxic properties against certain cancer cell lines. For example, it has been observed to induce apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests its potential as an anticancer therapeutic agent .
The biological activity of this compound can be linked to its ability to interact with biological macromolecules. The compound's halogenated structure allows for enhanced reactivity with nucleophiles, potentially leading to the modification of proteins and nucleic acids within cells. This reactivity is crucial for its antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Study : A study published in Heterocyclic Letters evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
- Cytotoxicity Assay : In a recent investigation into the anticancer properties of various pyridine derivatives, this compound was tested against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 20 µM, indicating potent cytotoxicity compared to control groups .
- Mechanistic Insights : Further research into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting that oxidative stress may play a role in its anticancer effects .
Q & A
Basic Questions
Q. What spectroscopic and chromatographic methods are suitable for characterizing 2,5-Dibromopyridine?
Characterization typically involves gas chromatography (GC) for purity assessment (>98.0% as per industrial standards) and nuclear magnetic resonance (NMR) to confirm bromine substitution patterns on the pyridine ring. Melting point determination (93–94°C) is critical for verifying crystalline integrity . For structural confirmation, compare observed data with literature values for Br-C and C-N bond lengths derived from X-ray diffraction studies .
Q. What safety protocols are essential when handling this compound?
Safety measures include using personal protective equipment (PPE) and ensuring proper ventilation. The compound’s safety data indicate hazards such as skin/eye irritation (R36/37/38). In case of exposure, rinse affected areas with water and consult a physician. Store in a cool, dry, and dark environment to prevent decomposition .
Q. How is the solubility of this compound leveraged in experimental design?
The compound is insoluble in water but soluble in organic solvents like dichloromethane or THF. This property informs its use in Suzuki-Miyaura cross-coupling reactions, where polar aprotic solvents facilitate coupling with boronic acids. Always pre-dry solvents to avoid side reactions .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the supramolecular architecture of this compound?
Single-crystal X-ray studies reveal a 3D network stabilized by C–H⋯N hydrogen bonds (2.54 Å) and Br⋯Br interactions (3.50 Å). The orthogonal crystal system (space group Pnma) shows layers stacked perpendicular to the b-axis. Use SHELXTL for structure refinement, ensuring R-factors <0.05 for high confidence . Data collection at 90 K minimizes thermal motion artifacts .
Q. How can contradictions in crystallographic data interpretation for halogen bonding be resolved?
Discrepancies in Br⋯Br distances may arise from temperature-dependent lattice dynamics. Compare experimental results (e.g., Br⋯Br = 3.50 Å at 90 K ) with computational models (DFT or AIM analysis) to assess electronic contributions. Validate using Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies optimize this compound in palladium-catalyzed cross-coupling reactions?
Employ ligand systems like Pd(PPh₃)₄ to enhance reactivity. The electron-withdrawing bromine groups activate the pyridine ring for oxidative addition. Monitor reaction kinetics via in situ NMR to avoid over-halogenation. For regioselective coupling, use directing groups or steric control .
Q. How do computational methods validate hydrogen-bonding networks in this compound crystals?
Density functional theory (DFT) can replicate the observed hydrogen-bond geometry (e.g., C–H⋯N angles ≈ 158°). Compare calculated interaction energies with crystallographic data to confirm stabilization mechanisms. Pair this with topology analysis (e.g., QTAIM) to map critical points in electron density .
Q. What are the implications of Z′ > 1 in the crystal structure of this compound?
A Z′ value of 4 indicates multiple independent molecules in the asymmetric unit, often due to competing intermolecular forces. Analyze packing diagrams to identify symmetry operations and assess whether disorder or polymorphism affects material properties .
Q. Methodological Notes
- Data Collection : Use Bruker SMART APEX diffractometers with MoKα radiation (λ = 0.71073 Å) for high-resolution crystallography. Apply SADABS for absorption correction .
- Contradiction Management : Cross-validate spectroscopic and crystallographic data with theoretical models to resolve ambiguities in bonding or reactivity .
- Safety Compliance : Adhere to GHS guidelines for labeling and handling hazardous reagents .
Properties
IUPAC Name |
2,5-dibromopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-1-2-5(7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXUWDPHUQHFOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67987-57-9 | |
Record name | Pyridine, 2,5-dibromo-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67987-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00211452 | |
Record name | 2,5-Dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
Record name | 2,5-Dibromopyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19480 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
624-28-2 | |
Record name | 2,5-Dibromopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 624-28-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dibromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-Dibromopyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4W4Z4K29X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.